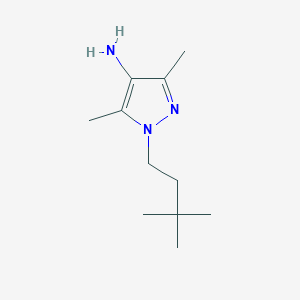
1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 3,3-dimethylbutyl group and two methyl groups attached to the pyrazole ring
準備方法
The synthesis of 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutylamine with 3,5-dimethylpyrazole under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
科学的研究の応用
1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug design and development.
Industry: The compound finds applications in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity. It is also used in materials science for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
類似化合物との比較
1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazole: Lacks the 3,3-dimethylbutyl group, resulting in different chemical and biological properties.
1-(3,3-Dimethylbutyl)-1H-pyrazole: Similar structure but without the additional methyl groups on the pyrazole ring.
1-(3,3-Dimethylbutyl)-3-methyl-1H-pyrazol-4-amine: Contains only one methyl group on the pyrazole ring, leading to variations in reactivity and bioactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
1-(3,3-dimethylbutyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-8-10(12)9(2)14(13-8)7-6-11(3,4)5/h6-7,12H2,1-5H3 |
InChIキー |
JIUKDZRTQIINRH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CCC(C)(C)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



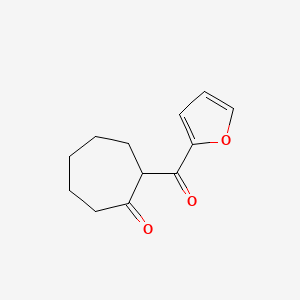



![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
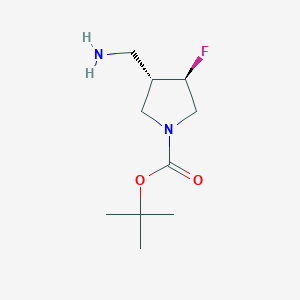
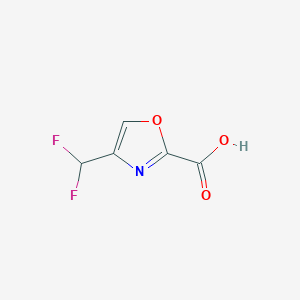
![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)

![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
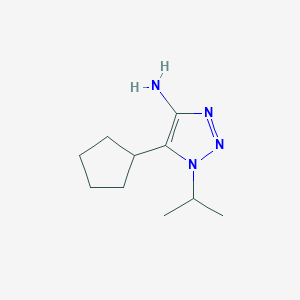
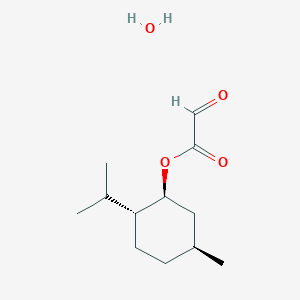
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
